An In-Depth Technical Guide to (Trimethylsilyl)isocyanate (CAS 1118-02-1) for Chemical Research and Drug Development
An In-Depth Technical Guide to (Trimethylsilyl)isocyanate (CAS 1118-02-1) for Chemical Research and Drug Development
(Trimethylsilyl)isocyanate , often abbreviated as TMSNCO, is a versatile and highly reactive organosilicon compound. With the CAS number 1118-02-1, this reagent serves as a crucial building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its primary function is to act as an efficient source for the isocyanate group (-N=C=O), enabling the synthesis of a wide array of nitrogen-containing compounds such as ureas, carbamates, and various heterocycles.[1][2] This guide provides a comprehensive overview of its properties, synthesis, key reactions, experimental protocols, and safety considerations, tailored for professionals in research and drug development.
Chemical and Physical Properties
(Trimethylsilyl)isocyanate is a clear, colorless, and highly flammable liquid that is sensitive to moisture.[1][3][4] Its key physical and chemical properties are summarized in the tables below.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 1118-02-1[3][5] |
| Molecular Formula | C₄H₉NOSi[5] |
| Molecular Weight | 115.21 g/mol [5] |
| Boiling Point | 90-92 °C[1][3] |
| Melting Point | -49 °C[3] |
| Density | 0.851 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.396[1] |
| Flash Point | -5 °C (-23 °F) |
| Solubility | Miscible with ethers and o-dichlorobenzene; Reacts with water.[1][6] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | A single peak corresponding to the nine equivalent protons of the trimethylsilyl (B98337) group.[7] |
| ¹³C NMR | Signals corresponding to the methyl carbons of the trimethylsilyl group and the isocyanate carbon. |
| ²⁹Si NMR | A characteristic chemical shift for the silicon atom.[5] |
| FT-IR (ATR) | Strong, characteristic absorption band for the isocyanate (-N=C=O) group, typically around 2250-2280 cm⁻¹.[5][8] |
Synthesis of (Trimethylsilyl)isocyanate
A common industrial method for preparing (Trimethylsilyl)isocyanate involves the reaction of trimethylsilyl chloride with urea (B33335) in a high-boiling point solvent, such as N-methylpyrrolidone or sulfolane.[9] This process allows for the in-situ generation of isocyanic acid from urea at elevated temperatures, which is then trapped by the silyl (B83357) chloride.[9]
Experimental Protocol: Synthesis from Trimethylsilyl Chloride and Urea
This protocol is based on procedures described in the patent literature.[9]
-
Apparatus Setup: A reaction vessel equipped with a mechanical stirrer, a heating mantle, a temperature controller, an addition funnel (or pump), and a distillation head connected to a reflux condenser (heated to ~100 °C) and a receiving flask is assembled. The entire system should be under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents:
-
N-methylpyrrolidone (solvent)
-
Urea (2.0 mol)
-
Trimethylsilyl chloride (2.5 mol)
-
-
Procedure:
-
Charge the reaction vessel with N-methylpyrrolidone and urea (120 g, 2 mol).
-
Heat the mixture with stirring.
-
Beginning at 100 °C, slowly add trimethylsilyl chloride (271 g, 2.5 mol) to the reaction mixture. Maintain the reaction temperature between 140-150 °C during the addition.[9]
-
During the reaction, a mixture of (Trimethylsilyl)isocyanate and unreacted trimethylsilyl chloride will distill through the heated reflux condenser into the receiving flask.[9]
-
The collected distillate is then purified by fractional distillation to separate the (Trimethylsilyl)isocyanate product from the lower-boiling trimethylsilyl chloride.[9]
-
Key Reactions and Applications in Drug Development
TMSNCO is a cornerstone reagent for synthesizing molecules of pharmaceutical interest. Its reactivity is dominated by the electrophilic carbon of the isocyanate group, which readily reacts with various nucleophiles.
Synthesis of Ureas
The urea functional group is a prevalent motif in many FDA-approved drugs and bioactive molecules.[10] TMSNCO provides a powerful route to access complex ureas, especially through modern C-H functionalization techniques.
A notable application is a copper-catalyzed benzylic C-H isocyanation, where TMSNCO serves as the isocyanate source.[10] The resulting benzylic isocyanate intermediate can be used directly without purification in a subsequent coupling step with primary or secondary amines to generate a diverse library of pharmaceutically relevant ureas.[10] This method is amenable to high-throughput synthesis, accelerating the drug discovery process.[10]
Experimental Protocol: High-Throughput Synthesis of Benzylic Ureas
This protocol is adapted from a published C-H isocyanation/amine coupling procedure.[10]
-
C-H Isocyanation Step:
-
In an inert atmosphere glovebox, add the benzylic C-H substrate (1.0 equiv), CuOAc (catalyst), a 2,2'-bis(oxazoline) ligand, and N-Fluorobenzenesulfonimide (NFSI, 2.5 equiv) to a reaction vial.
-
Add the solvent (e.g., dichloroethane).
-
Add (Trimethylsilyl)isocyanate (TMSNCO, 3.0 equiv) to the mixture.
-
Seal the vial and heat at the designated temperature (e.g., 80 °C) for several hours until the reaction is complete (monitored by GC-MS or LC-MS).
-
The resulting crude mixture containing the benzylic isocyanate is used directly in the next step.
-
-
Amine Coupling Step:
-
To the crude reaction mixture from the previous step, add the desired primary or secondary amine (5.0 equiv).[10]
-
Stir the reaction at room temperature under an inert atmosphere.
-
Upon completion, the reaction is worked up using standard extraction and purification procedures (e.g., silica (B1680970) gel chromatography) to isolate the final urea product. Yields for the isocyanate formation typically range from 40-60%, with the subsequent urea formation proceeding in 60-99% yields.[10]
-
Synthesis of Carbamates and Other Derivatives
TMSNCO is also employed in the carbamoylation of alcohols to form carbamates and in reactions with Grignard reagents to produce primary amides.[1] Carbamates are essential functional groups in medicinal chemistry, often used as protecting groups or as key pharmacophores.[11] The reaction with alcohols proceeds smoothly to yield N-unsubstituted carbamates after a hydrolytic workup of the intermediate silyl carbamate.
Synthesis of Heterocycles
Isocyanates are valuable precursors for constructing nitrogen-containing heterocyclic rings.[12][13] TMSNCO has been specifically used in the synthesis of 1-unsubstituted 4-(dialkylamino) imidazolin-2-ones and other complex SiN/SiS-heterocycles.[1][12] Its ability to generate the reactive isocyanate functionality in situ makes it a key tool for medicinal chemists aiming to build novel heterocyclic scaffolds.
Safety, Handling, and Storage
(Trimethylsilyl)isocyanate is a hazardous chemical that requires strict safety protocols. It is highly flammable, toxic if inhaled, and causes irritation to the skin, eyes, and respiratory system.[3][4][14] It may also cause sensitization or allergic reactions upon inhalation.[14]
Table 3: Summary of Hazards
| Hazard Type | Description |
| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can flash back.[3][4] |
| Toxicity | Toxic if inhaled.[4][14] The toxicological properties have not been fully investigated.[3] |
| Health Hazards | Causes serious eye irritation, skin irritation, and respiratory irritation. May cause allergy or asthma symptoms if inhaled. It is a lachrymator (causes tearing).[3][4][14] |
| Reactivity | Moisture-sensitive.[3] Incompatible with acids, strong oxidizing agents, strong bases, alcohols, and amines.[3][15] |
Handling and Storage Recommendations
-
Handling: Always handle (Trimethylsilyl)isocyanate in a well-ventilated chemical fume hood.[3][15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][15] Use non-sparking tools and ground all equipment to prevent static discharge.[3][4]
-
Storage: Store in a freezer, away from heat, sparks, and open flames.[3][4] The container must be kept tightly closed and stored under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[3][4]
-
Spills: In case of a spill, evacuate the area, remove all ignition sources, and ensure adequate ventilation. Absorb the spill with inert material (e.g., dry sand or earth) and place it in a suitable, closed container for disposal.[3]
-
First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with plenty of water for at least 15 minutes and seek medical attention.[3] If inhaled, move the person to fresh air; if breathing is difficult, administer oxygen and seek immediate medical help.[3]
Conclusion
(Trimethylsilyl)isocyanate is an indispensable reagent for scientists engaged in organic synthesis and drug discovery. Its ability to serve as a versatile precursor to isocyanates facilitates the construction of essential pharmacophores like ureas and carbamates, as well as complex heterocyclic systems. While its hazardous nature demands careful handling, its utility in both fundamental research and high-throughput applications solidifies its role as a critical tool for advancing medicinal chemistry and developing novel therapeutics.
References
- 1. Trimethylsilyl Isocyanate | 1118-02-1 [chemicalbook.com]
- 2. Trimethylsilyl Isocyanate | 1118-02-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Trimethylsilyl isocyanate | C4H9NOSi | CID 70696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trimethylsilyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 7. Trimethylsilyl Isocyanate(1118-02-1) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. EP0066232B1 - Process for the preparation of silyl isocyanates - Google Patents [patents.google.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of SiN/SiS-heterocycles via the reactions of a bis-silylene with isocyanate/isothiocyanate molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. georganics.sk [georganics.sk]
- 15. fishersci.com [fishersci.com]
